1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorobenzyl group, a fluorophenyl imino group, and an indolone core
Scientific Research Applications
1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then cyclized with isatin under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Hydrolysis: Under acidic or basic conditions, the imine group can be hydrolyzed to yield the corresponding amine and aldehyde.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-(2-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one: Similar structure but with a methoxyphenyl group instead of a fluorophenyl group.
1-(2-chlorobenzyl)-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)iminoindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O/c22-18-7-3-1-5-14(18)13-25-19-8-4-2-6-17(19)20(21(25)26)24-16-11-9-15(23)10-12-16/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYIVWYCGMJDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)F)C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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